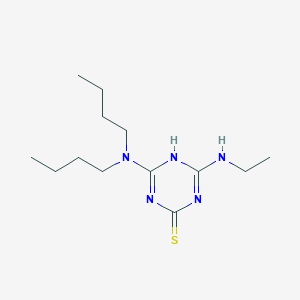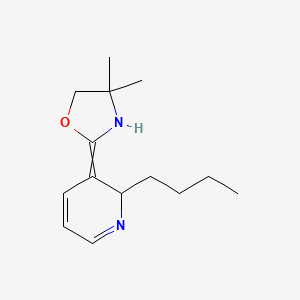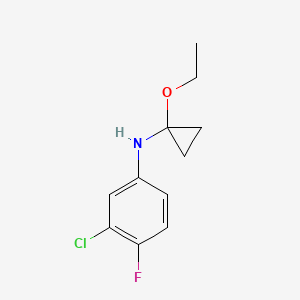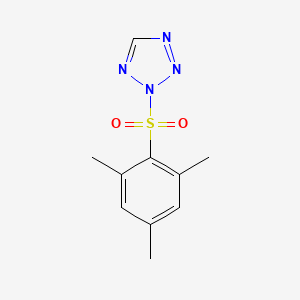![molecular formula C17H16 B14319638 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene CAS No. 112903-09-0](/img/structure/B14319638.png)
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Methylphenyl)ethenyl]bicyclo[420]octa-1,3,5-triene is a complex organic compound that features a bicyclic structure with a vinyl group and a methylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene can be achieved through a multi-step process. One common method involves the reaction of (2-bromovinyl)benzene with benzocyclobutene in the presence of dichlorodimethylsilane and magnesium in tetrahydrofuran (THF) at 25–30°C . This reaction sequence includes the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
The use of rhodium (I) complexes as catalysts in one-pot procedures starting from terminal aryl alkynes has been reported . This method involves a sequence of catalytic steps that efficiently produce the desired compound.
化学反応の分析
Types of Reactions
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The vinyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
科学的研究の応用
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the creation of photo and thermopolymerizable composites.
作用機序
The mechanism of action of 3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can then interact with other molecules, leading to the desired effects .
類似化合物との比較
Similar Compounds
Benzocyclobutene: Shares a similar bicyclic structure but lacks the vinyl and methylphenyl groups.
4-Vinylbenzocyclobutene: Contains a vinyl group but differs in the positioning of substituents.
Bicyclo[4.2.0]octa-1,5,7-trienes: Similar bicyclic structure with different substituents.
Uniqueness
3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific combination of a vinyl group and a methylphenyl substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
特性
CAS番号 |
112903-09-0 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
3-[2-(4-methylphenyl)ethenyl]bicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C17H16/c1-13-2-4-14(5-3-13)6-7-15-8-9-16-10-11-17(16)12-15/h2-9,12H,10-11H2,1H3 |
InChIキー |
MRUZLLQCXSUJPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC3=C(CC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14319588.png)

![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)



![8,8'-(1,2-Phenylene)bis(1,5-diazabicyclo[3.2.1]octane)](/img/structure/B14319616.png)

![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)

